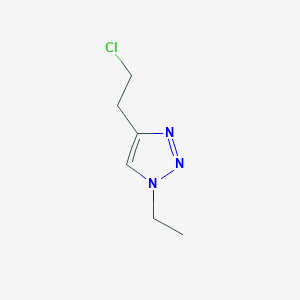

4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

4-(2-chloroethyl)-1-ethyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3/c1-2-10-5-6(3-4-7)8-9-10/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCJAOGSRSANHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=N1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chloroethyl azide with ethyl acetylene in the presence of a copper catalyst. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

Substitution: Formation of 4-(2-azidoethyl)-1-ethyl-1H-1,2,3-triazole or 4-(2-thioethyl)-1-ethyl-1H-1,2,3-triazole.

Oxidation: Formation of triazole N-oxides.

Reduction: Formation of 4-(2-hydroxyethyl)-1-ethyl-1H-1,2,3-triazole.

Scientific Research Applications

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. The specific compound 4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole has shown potential as a scaffold for developing selective inhibitors against various cancer-related targets. For instance, triazoles can be modified to enhance their activity against specific kinases involved in tumor growth. Studies have indicated that triazole-based compounds can exhibit significant cytotoxicity against cancer cell lines, often outperforming traditional chemotherapeutic agents in terms of potency and selectivity .

Antimicrobial Properties

Triazoles, including this compound, have demonstrated broad-spectrum antimicrobial activity. Research has highlighted their efficacy against various bacterial strains and fungi. For example, modifications of triazole structures have led to compounds with enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of cell wall synthesis or inhibition of key metabolic pathways in pathogens .

Fungicides

The compound has been identified as a potential fungicide due to its ability to inhibit fungal growth effectively. Triazole fungicides are widely used in agriculture to manage diseases caused by fungi in crops. The incorporation of the chloroethyl group enhances the lipophilicity and biological activity of the triazole scaffold, making it suitable for formulations targeting various fungal pathogens affecting crops .

Pesticide Development

Research indicates that triazole derivatives can be integrated into pesticide formulations to improve efficacy and reduce environmental impact. The use of this compound in this context is promising due to its potential to target specific pests while minimizing harm to beneficial organisms .

Polymer Stabilizers

Recent studies have explored the use of triazole compounds as photostabilizers in polymer applications. The unique structural properties of this compound allow it to absorb UV radiation effectively, thereby enhancing the durability and longevity of polymer materials exposed to sunlight. This application is particularly relevant in industries where material degradation due to UV exposure is a concern .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole involves its ability to act as an alkylating agent. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This can lead to the disruption of normal cellular processes, including DNA replication and protein synthesis, ultimately resulting in cell death. The molecular targets and pathways involved include DNA alkylation and the subsequent activation of DNA repair mechanisms, which can lead to apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : Aryl substituents (e.g., dichlorophenyl, phenyl) increase hydrophobicity, which may improve membrane permeability .

- Reactivity : Chloromethyl or chloroethyl groups enable nucleophilic substitution, making these compounds versatile intermediates in drug discovery .

- Electron Effects: Electron-withdrawing groups (e.g., Cl, CF₃) on the triazole core can hinder Sonogashira cross-coupling reactions but stabilize the triazole ring .

Biological Activity

The compound 4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole is a member of the triazole family, known for its diverse biological activities. Triazoles have gained significant attention in medicinal chemistry due to their potential as therapeutic agents. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Structure and Synthesis

This compound can be synthesized through various methods, including dehydro-halogenation and coupling reactions. The synthesis typically involves the reaction of 1H-1,2,3-triazoles with chloroethyl derivatives under specific conditions to yield the desired compound with high purity and yield .

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds containing the triazole moiety can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The anticancer activity is often linked to the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis. In vitro studies demonstrated that derivatives similar to this compound significantly inhibited the proliferation of various cancer cell lines (e.g., HCT116) with IC50 values ranging from 2.70 to 5.19 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | 5.19 |

| Derivative 6 | Eca109 | 2.70 |

| Derivative 6 | MCF-7 | 4.76 |

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been extensively studied. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 12 mm |

Anti-inflammatory Activity

Triazoles have demonstrated anti-inflammatory effects by modulating cytokine release in immune cells. For example, compounds derived from triazoles have been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .

Case Studies

Several studies highlight the biological efficacy of triazole derivatives:

- Case Study on Anticancer Activity : A study evaluating a series of triazole derivatives indicated that modifications at specific positions significantly enhanced cytotoxicity against cancer cell lines while sparing normal cells . The introduction of a chloroethyl group was particularly noted for its role in increasing potency.

- Case Study on Antimicrobial Effects : Another investigation assessed the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria. The results showed that certain derivatives exhibited potent activity against multidrug-resistant strains .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole, and how can purity be ensured?

- Methodological Answer : A common approach involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging terminal alkynes and azides under mild conditions to ensure regioselectivity . Post-synthesis, purification often employs recrystallization using water-ethanol mixtures (65% yield reported for analogous triazoles) or column chromatography. Purity verification requires HPLC with UV detection and corroboration via -NMR to confirm absence of unreacted intermediates .

Q. How should researchers characterize the structural and electronic properties of this triazole derivative?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. Programs like SHELXL refine crystallographic data to resolve bond lengths and angles . Complement with spectroscopic methods: FT-IR for functional group analysis (e.g., C-Cl stretch at ~650 cm) and -NMR to identify substituent environments. Computational tools (e.g., Gaussian) predict electronic properties via DFT calculations .

Q. What are the best practices for evaluating solubility and stability under experimental conditions?

- Methodological Answer : Conduct systematic stability studies in solvents (DMSO, ethanol, water) at varying pH and temperatures. Monitor degradation via LC-MS over 24–72 hours. For solubility, use shake-flask method with UV-Vis quantification. Analogous triazoles show moderate solubility in polar aprotic solvents but instability under prolonged UV exposure .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways be elucidated for triazole derivatization reactions?

- Methodological Answer : Employ stopped-flow NMR or UV-Vis spectroscopy to track real-time reaction progress. For example, study nucleophilic substitution at the 2-chloroethyl group using pseudo-first-order kinetics. Computational modeling (e.g., Gaussian or ORCA) identifies transition states and intermediates, while isotopic labeling (/) validates proposed mechanisms .

Q. What strategies resolve contradictions in biological activity data for triazole derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability or solvent effects). Standardize assays using WHO protocols and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays). For example, triazoles’ enzyme interactions depend on hydrogen bonding and hydrophobic contacts, which can be probed via mutagenesis studies .

Q. How can advanced crystallographic tools improve structural analysis of metal complexes involving this triazole?

- Methodological Answer : Use SHELXL for high-resolution refinement of metal-ligand coordination geometries. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., C–H···Cl contacts). For understudied complexes, cross-validate with CSD database searches to identify structural analogs .

Q. What computational approaches predict the compound’s behavior in biological or catalytic systems?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER/GROMACS) model protein-ligand binding dynamics over microsecond timescales. Docking studies (AutoDock Vina) predict binding poses, while QM/MM hybrid methods assess catalytic activity in metal-mediated reactions. For example, triazoles’ electron-withdrawing groups modulate catalytic Cu(I) centers in click chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.